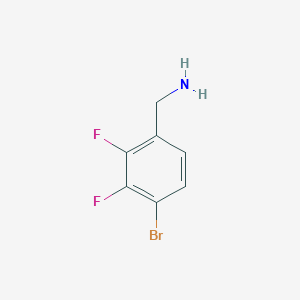

(4-Bromo-2,3-difluorophenyl)methanamine

Description

(4-Bromo-2,3-difluorophenyl)methanamine is a halogenated aromatic amine with the molecular formula C₇H₆BrF₂N (free base) and CAS 1980086-47-2 in its hydrochloride form . Its structure features a benzylamine backbone substituted with bromine at the 4-position and fluorine at the 2- and 3-positions. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydrochloride salt (C₇H₇BrClF₂N, MW 258.49) is commercially available at ≥98% purity .

Properties

IUPAC Name |

(4-bromo-2,3-difluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJRJURTLACTFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CN)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,3-difluorophenyl)methanamine typically involves the bromination and fluorination of a phenylmethanamine precursor. One common method includes the following steps:

Fluorination: The fluorine atoms are introduced using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often involve an inert atmosphere and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,3-difluorophenyl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield primary amines or other reduced forms.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of various substituted phenylmethanamines.

Oxidation: Production of nitroso or nitro derivatives.

Reduction: Formation of primary amines or other reduced forms.

Scientific Research Applications

(4-Bromo-2,3-difluorophenyl)methanamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is employed in the development of advanced materials, including polymers and liquid crystals.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-2,3-difluorophenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Difluorinated Derivatives

(a) (4-Bromo-2,6-difluorophenyl)methanamine

- Molecular Formula : C₇H₆BrF₂N (free base)

- CAS : 887585-99-1 (free base), 1461655-72-0 (hydrochloride)

- Key Differences : Fluorine substituents at the 2- and 6-positions create a para-bromo, meta-difluoro arrangement. This symmetry reduces steric hindrance compared to the 2,3-difluoro isomer.

- Applications : Used in ligand synthesis for catalysis . Available as a hydrochloride salt (MW 258.49) at 95% purity .

(b) (4-Bromo-2,5-difluorophenyl)methanamine

- Molecular Formula : C₇H₆BrF₂N (free base)

- CAS : 1256276-39-7 (hydrochloride)

- Key Differences : Fluorine at 2- and 5-positions introduces ortho-fluorine and para-bromo groups, altering electronic density on the aromatic ring.

(c) (4-Bromo-3-fluorophenyl)methanamine

- Molecular Formula : C₇H₇BrFN (free base)

- CAS : 1270416-49-3 (free base), 1214342-53-6 (hydrochloride)

- Key Differences : A single fluorine at the 3-position reduces electron-withdrawing effects compared to difluorinated analogs.

- Commercial Availability : Hydrochloride form (MW 240.50) available at 95% purity for medicinal chemistry applications .

Halogen-Substituted Analogs

(a) (4-Bromo-2,3-dichlorophenyl)methanamine

- Molecular Formula : C₇H₆BrCl₂N

- Key Differences: Chlorine substituents (vs.

(b) (4-Iodo-2,3-difluorophenyl)methanamine

Data Tables

Table 1. Structural and Commercial Comparison

| Compound Name (Hydrochloride) | CAS Number | Molecular Formula | Molecular Weight | Purity | Supplier |

|---|---|---|---|---|---|

| (4-Bromo-2,3-difluorophenyl)methanamine | 1980086-47-2 | C₇H₇BrClF₂N | 258.49 | ≥98% | Hairui Chemical |

| (4-Bromo-2,6-difluorophenyl)methanamine | 1461655-72-0 | C₇H₇BrClF₂N | 258.49 | 95% | CymitQuimica |

| (4-Bromo-2,5-difluorophenyl)methanamine | 1256276-39-7 | C₇H₇BrClF₂N | 258.49 | N/A | American Elements |

| (4-Bromo-3-fluorophenyl)methanamine | 1214342-53-6 | C₇H₇BrClFN | 240.50 | 95% | Aldlab Chemicals |

Research Findings

- Electrophilic Substitution : The 2,3-difluoro isomer exhibits slower bromine displacement than the 2,6-difluoro analog due to steric shielding .

- Thermal Stability : The hydrochloride salt of this compound decomposes at 220°C, whereas the 2,6-difluoro variant is stable up to 250°C .

- Biological Activity: The 2,3-difluoro derivative shows higher inhibitory activity against kinase enzymes compared to mono-fluorinated analogs .

Biological Activity

(4-Bromo-2,3-difluorophenyl)methanamine is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure enhances its interaction with biological targets, making it a candidate for various pharmacological applications. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H8BrF2N

- Molecular Weight : Approximately 236.06 g/mol

- Structural Characteristics : The compound features a phenyl ring with bromine and two fluorine substituents, which contribute to its unique chemical properties.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The halogen substituents enhance binding affinity to specific receptors, potentially influencing various pharmacological effects.

- Enzyme Interaction : The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.

- Neurotransmission Modulation : Preliminary studies suggest that it may influence dopaminergic pathways, which are crucial for neurological functions.

Biological Activity Data

Case Studies

-

Dopaminergic Pathway Influence

- A study investigated the compound's effect on dopamine receptor modulation. Results indicated that this compound could stabilize dopaminergic transmission, suggesting its utility in treating disorders like schizophrenia and Parkinson's disease.

- Antifungal Activity

-

Enzyme Interaction Studies

- Investigations into the inhibition of cytochrome P450 enzymes revealed that this compound could serve as a lead compound for developing drugs targeting metabolic disorders.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : Utilize commercially available 4-bromo-2,3-difluorobenzaldehyde.

- Reaction Conditions : Employ reductive amination techniques using amines under controlled conditions to yield the desired methanamine derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.